molecular formula C14H20O2 B14657888 4-Tert-butyl-2-methylphenyl propanoate CAS No. 51233-83-1

4-Tert-butyl-2-methylphenyl propanoate

Cat. No.: B14657888
CAS No.: 51233-83-1
M. Wt: 220.31 g/mol
InChI Key: QEHWBSLNKHKIHB-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-methylphenyl propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-2-methylphenyl propanoate typically involves the esterification of 4-Tert-butyl-2-methylphenol with propanoic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2-methylphenyl propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Tert-butyl-2-methylphenyl propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2-methylphenyl propanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butyl-2-methylphenyl propanoate is unique due to its tert-butyl and methyl substituents on the phenyl ring, which confer specific steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it distinct from other esters .

Properties

CAS No.

51233-83-1

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

(4-tert-butyl-2-methylphenyl) propanoate

InChI

InChI=1S/C14H20O2/c1-6-13(15)16-12-8-7-11(9-10(12)2)14(3,4)5/h7-9H,6H2,1-5H3

InChI Key

QEHWBSLNKHKIHB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=C(C=C(C=C1)C(C)(C)C)C

Origin of Product

United States

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